molecular formula C8H15NO3 B13305230 2-(3-Amino-5,5-dimethyloxolan-3-yl)acetic acid

2-(3-Amino-5,5-dimethyloxolan-3-yl)acetic acid

Cat. No.: B13305230
M. Wt: 173.21 g/mol
InChI Key: OMLZXZLOQMEOOQ-UHFFFAOYSA-N
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Description

2-(3-Amino-5,5-dimethyloxolan-3-yl)acetic acid is an organic compound with the molecular formula C8H15NO3. It features a unique oxolane ring structure with an amino group and a carboxylic acid group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5,5-dimethyloxolan-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator and hypophosphorous acid (H3PO2) as a reducing agent under reflux conditions in 1-propanol . This reaction yields the desired oxolane ring structure with the amino and carboxylic acid functionalities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the reaction conditions required for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5,5-dimethyloxolan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing carboxylic acids to alcohols.

    Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides from the amino group.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides and other substituted products.

Scientific Research Applications

2-(3-Amino-5,5-dimethyloxolan-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Amino-5,5-dimethyloxolan-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(5,5-Dimethyloxolan-3-yl)acetic acid: Similar structure but lacks the amino group.

    Indole-3-acetic acid: Contains an indole ring instead of an oxolane ring but has similar functional groups.

Uniqueness

2-(3-Amino-5,5-dimethyloxolan-3-yl)acetic acid is unique due to its specific oxolane ring structure combined with both amino and carboxylic acid functionalities. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(3-amino-5,5-dimethyloxolan-3-yl)acetic acid

InChI

InChI=1S/C8H15NO3/c1-7(2)4-8(9,5-12-7)3-6(10)11/h3-5,9H2,1-2H3,(H,10,11)

InChI Key

OMLZXZLOQMEOOQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CO1)(CC(=O)O)N)C

Origin of Product

United States

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